Endothelin (16-21)

Receptor selectivity Endothelin receptor subtypes Pharmacological tool

Endothelin (16-21) is a selective ETB receptor agonist (EC50=228 nM in guinea-pig bronchus) that enables clean pharmacological dissection of ETB-mediated pathways without ETA interference. Unlike full-length endothelins, this hexapeptide lacks tachyphylaxis, permitting cumulative concentration-response curves and chronic dosing—reducing animal usage and experimental variability. It retains the essential pharmacophore (His-16, Leu-17, Asp-18, Trp-21) while lacking the N-terminal domain and disulfide bridges. Ideal for asthma, hypertension, endothelial dysfunction models, and as a validated reference for peptidomimetic drug design targeting the endothelin system.

Molecular Formula C39H57N9O9
Molecular Weight 795.9 g/mol
CAS No. 121377-67-1
Cat. No. B050446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin (16-21)
CAS121377-67-1
Synonymsendothelin (16-21)
ET-(16-21)
His-Leu-Asp-Ile-Ile-Trp
histidyl-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan
Molecular FormulaC39H57N9O9
Molecular Weight795.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C39H57N9O9/c1-7-21(5)32(37(54)46-30(39(56)57)14-23-17-42-27-12-10-9-11-25(23)27)48-38(55)33(22(6)8-2)47-36(53)29(16-31(49)50)45-35(52)28(13-20(3)4)44-34(51)26(40)15-24-18-41-19-43-24/h9-12,17-22,26,28-30,32-33,42H,7-8,13-16,40H2,1-6H3,(H,41,43)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,55)(H,49,50)(H,56,57)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1
InChIKeyNTSBFTNRWQVBCA-IVGDYKFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin (16-21) CAS 121377-67-1: C-Terminal Hexapeptide for ETB-Selective Agonism in Cardiovascular and Respiratory Research


Endothelin (16-21) (CAS 121377-67-1) is a synthetic six-amino-acid peptide (His-Leu-Asp-Ile-Ile-Trp; HLDIIW) corresponding to the conserved C-terminal fragment of the endothelin family [1]. Unlike the full-length 21-residue endothelins (e.g., ET-1, ET-3), this hexapeptide lacks the N-terminal domain and disulfide bridges, yet retains the minimal structural requirements for ETB receptor activation while being largely inactive at ETA receptors [1][2]. It functions as a selective ETB receptor agonist, inducing smooth muscle contraction in isolated guinea-pig bronchus (EC50 = 228 nM) and exhibiting complex biphasic responses in other tissues [3]. This compound is widely employed as a pharmacological tool to dissect ETB-mediated signaling independently of ETA receptor contributions, with established utility in respiratory disease models (e.g., asthma, airway hyperreactivity) and cardiovascular studies (e.g., hypertension, vascular tone regulation) [4].

Why Generic Substitution of Endothelin (16-21) with Full-Length Endothelins or Other Fragments Compromises Receptor Selectivity and Experimental Outcomes


Full-length endothelin-1 (ET-1) and endothelin-3 (ET-3) are non-selective agonists that activate both ETA and ETB receptors, often producing complex, biphasic responses mediated by multiple receptor subtypes simultaneously [1]. In contrast, Endothelin (16-21) acts as a selective full agonist at ETB receptors while being inactive or weakly active at ETA receptors, enabling unambiguous pharmacological dissection of ETB-mediated pathways without ETA interference [2][3]. Substitution with other endothelin fragments (e.g., ET 1-15) or modified analogs (e.g., sarafotoxin 16-21) results in either complete loss of biological activity or altered selectivity profiles, as demonstrated by alanine-scanning mutagenesis studies that identify specific residues essential for ETB binding [4]. Furthermore, the lack of tachyphylaxis (receptor desensitization) with Endothelin (16-21) in certain tissues—in stark contrast to the rapid desensitization observed with ET-1 and ET-3—makes it uniquely suited for repetitive dosing protocols and chronic exposure experiments [5]. These critical differences preclude simple interchangeability and demand careful compound selection based on experimental objectives.

Quantitative Differential Evidence for Endothelin (16-21) Relative to Full-Length Endothelins and Related Analogs


ETB Receptor Selectivity: Full Agonism at ETB vs. Inactivity at ETA Receptors

Endothelin (16-21) exhibits a stark receptor selectivity profile: it functions as a full agonist at ETB receptors but is essentially inactive at ETA receptors. In guinea-pig bronchus, which expresses functional ETB receptors, it induces robust contraction with an EC50 of 228 nM [1]. In contrast, in tissues where ETA receptors predominate (e.g., rat aorta), the hexapeptide shows no agonist or antagonist activity at concentrations up to 10 μM [2]. Full-length ET-1, by comparison, potently activates both ETA and ETB receptors (e.g., EC50 = 9.6 nM in guinea-pig airway; EC50 = 0.1–1 nM in various vascular tissues) [3]. This selective activation enables researchers to isolate ETB-mediated responses without confounding ETA contributions, a critical advantage in mechanistic studies.

Receptor selectivity Endothelin receptor subtypes Pharmacological tool

Absence of Tachyphylaxis: Sustained Responsiveness vs. Desensitization with Full-Length Endothelins

In the guinea-pig isolated ileum, Endothelin (16-21) induces a biphasic response (relaxation followed by contraction) qualitatively similar to that of ET-1 and ET-3, but crucially, it does not produce tachyphylaxis (receptor desensitization) upon repeated administration. Even after multiple exposures, the tissue remains fully responsive, whereas ET-1 and ET-3 cause rapid desensitization with diminished responses [1]. Furthermore, tissues rendered tachyphylactic to ET-1 or ET-3 still respond normally to Endothelin (16-21), indicating that the hexapeptide may act via a distinct binding site or downstream signaling mechanism that bypasses the desensitization processes triggered by full-length endothelins [1]. This property is not observed with other endothelin fragments or analogs tested to date.

Tachyphylaxis Receptor desensitization Chronic exposure

Endothelium-Dependent Vasorelaxation Potency Relative to Acetylcholine

In the rat isolated superior mesenteric arterial bed precontracted with methoxamine, Endothelin (16-21) acts as an endothelium-dependent vasodilator. It is approximately 10 times less potent than acetylcholine, with its vasorelaxant activity being critically dependent on the free C-terminal carboxylic acid group: the corresponding amide derivative is about 500 times less potent than the free acid [1]. Full-length ET-1, in contrast, does not produce endothelium-dependent relaxation in this preparation under the same conditions, instead causing potent vasoconstriction [1]. This differential effect provides a unique tool for studying ETB-mediated endothelial relaxation pathways without the complicating vasoconstrictor effects of ET-1.

Vasorelaxation Endothelium-dependent Vascular biology

In Vivo Pressor Activity: Attenuated Potency vs. Endothelin-3

When administered intravenously to anesthetized rats, Endothelin (16-21) increases mean arterial pressure but is at least 100 times less potent than Endothelin-3 [1]. Notably, this in vivo pressor response occurs despite the hexapeptide's inability to cause vasoconstriction in vitro in the same vascular beds, suggesting a complex mechanism potentially involving indirect release of other vasoactive mediators or activation of ETB receptors on resistance vessels [1]. Full-length ET-1, by comparison, produces a biphasic response (initial transient depressor followed by sustained pressor) and is ~10–100 times more potent than ET-3 as a pressor agent [2]. This diminished yet detectable in vivo activity makes Endothelin (16-21) a useful tool for dissecting ETB-mediated hemodynamic effects without the overwhelming pressor responses elicited by full-length peptides.

In vivo pharmacology Blood pressure Cardiovascular research

Structure-Activity Determinants: Essential Residues for ETB Agonism

Systematic alanine-scanning and residue-modification studies reveal that the biological activity of Endothelin (16-21) at ETB receptors is exquisitely dependent on specific structural features: (a) the C-terminal free carboxylic acid function (Trp-21); (b) the L-configuration of Trp-21; (c) the β-carboxylic acid of Asp-18; (d) the presence of Leu-17; and (e) the imidazole moiety of His-16 [1]. In contrast, substitution of His-16, Leu-17, or Ile-19 with alanine has minimal impact on receptor binding or functional activity, highlighting a distinct pharmacophore requirement for ETB recognition that differs from full-length ET-1 [2]. Notably, the corresponding C-terminal hexapeptide of sarafotoxin (sarafotoxin 16-21) is completely devoid of biological activity in the guinea-pig bronchus, despite sharing significant sequence homology [1]. These findings provide a rational basis for the design of peptidomimetic ETB ligands and underscore the unique structural features that confer selectivity.

Structure-activity relationship Peptide chemistry Drug design

Recommended Research and Industrial Application Scenarios for Endothelin (16-21) Based on Verified Differential Evidence


ETB Receptor-Specific Pharmacological Profiling in Respiratory Disease Models

Utilize Endothelin (16-21) as a selective ETB agonist in guinea-pig or human precision-cut lung slices to induce ETB-mediated airway smooth muscle contraction (EC50 = 228 nM) without ETA receptor activation [1]. This application is particularly valuable for dissecting the contributions of ETB receptors to bronchoconstriction in asthma models, evaluating the efficacy of novel ETB antagonists, or screening for biased signaling ligands. The lack of tachyphylaxis allows cumulative concentration-response curves to be constructed in a single preparation [2], reducing animal usage and experimental variability. Compared to full-length ET-1, which also activates ETA receptors and causes rapid desensitization, Endothelin (16-21) provides a cleaner, more reproducible signal for ETB-mediated effects [1][2].

Endothelial Function and Vascular Tone Studies in Isolated Vessel Preparations

In rat or mouse isolated mesenteric arterial beds precontracted with methoxamine, apply Endothelin (16-21) to evoke endothelium-dependent vasorelaxation via ETB receptor activation on endothelial cells [3]. The compound is approximately 10-fold less potent than acetylcholine as a vasodilator, and its activity is highly sensitive to C-terminal modification, providing a benchmark for evaluating endothelial ETB function [3]. Because full-length ET-1 produces only vasoconstriction in this preparation, Endothelin (16-21) uniquely enables selective study of ETB-mediated relaxation pathways. This scenario is ideal for investigations into endothelial dysfunction in hypertension, diabetes, or atherosclerosis, and for pharmacological characterization of novel ETB modulators.

In Vivo Hemodynamic Studies Requiring Attenuated Pressor Responses

In anesthetized rat or mouse models, intravenous administration of Endothelin (16-21) increases mean arterial pressure with at least 100-fold lower potency than Endothelin-3 and ≥1000-fold lower potency than ET-1 [3]. This attenuated pressor effect, combined with the absence of in vitro vasoconstriction, makes it a safer and more manageable tool for studying ETB-mediated hemodynamic changes without the severe and sustained hypertension induced by full-length peptides. The compound can be used to probe the role of ETB receptors in systemic blood pressure regulation, to assess the functional integrity of ETB-mediated vasodilation in disease models, or to calibrate the in vivo activity of ETB antagonists [3].

Structure-Activity Relationship (SAR) Studies for ETB-Selective Ligand Design

Leverage the detailed SAR data available for Endothelin (16-21) to guide the design of peptidomimetic ETB agonists or antagonists. The identification of essential residues (Trp-21 with free COOH, Asp-18 β-COOH, Leu-17, His-16 imidazole) and permissive positions (His-16 backbone, Ile-19) provides a validated pharmacophore template [4]. Researchers can compare the activity of novel synthetic analogs against the baseline ETB agonism of Endothelin (16-21) (EC50 = 228 nM) and the complete inactivity of sarafotoxin (16-21) to assess structure-activity trends [4]. This scenario supports medicinal chemistry programs targeting the endothelin system for therapeutic development in pulmonary arterial hypertension, chronic kidney disease, or cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelin (16-21)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.